molecular formula C17H11BrO5 B2981810 4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 313251-12-6

4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2981810
CAS No.: 313251-12-6
M. Wt: 375.174
InChI Key: QPKUCSHPOAQQBQ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a halogenated coumarin derivative featuring a 4-methoxyphenyl ester group and a bromine substituent at position 6 of the coumarin core. Coumarins are renowned for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The bromine atom enhances electrophilicity and bioavailability, while the 4-methoxyphenyl ester contributes to lipophilicity, influencing molecular interactions and solubility .

Synthesis: The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and 4-methoxyphenylboronic acid, catalyzed by PEPPSI (Pd catalyst) in a toluene-water system. The reaction achieves a 99% yield, producing a lemon-yellow powder with a melting point of 158.7–161.4°C .

Properties

IUPAC Name

(4-methoxyphenyl) 6-bromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO5/c1-21-12-3-5-13(6-4-12)22-16(19)14-9-10-8-11(18)2-7-15(10)23-17(14)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKUCSHPOAQQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-methoxyphenol with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives, depending on the nucleophile used.

Scientific Research Applications

4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Comparison with Analogous Coumarin Derivatives

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Dihedral Angle* References
4-Methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Br (6), 4-OCH₃Ph (ester) C₁₇H₁₁BrO₅ 158.7–161.4 48.04°
3-Methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Br (6), 3-OCH₃Ph (ester) C₁₇H₁₁BrO₅ N/A N/A
4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate Cl (none), 4-ClPh (ester) C₁₆H₉ClO₄ N/A 22.60°
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid Br (6), CH₃ (4), COOH (3) C₁₁H₇BrO₄ 195–198 N/A

*Dihedral angle between coumarin core and aryl ester group.

Key Observations :

  • Substituent Position : The 4-methoxyphenyl ester in the title compound creates a larger dihedral angle (48.04°) compared to 4-chlorophenyl analogs (22.60°), likely due to steric and electronic effects of the methoxy group. This impacts molecular packing and solubility .
  • Halogen Effects: Bromine at position 6 enhances electrophilicity and antiproliferative activity compared to non-halogenated coumarins. Fluoro or iodo substituents (e.g., ethyl 6-fluoro-2-oxo-2H-chromene-3-carboxylate) exhibit distinct reactivity profiles due to differences in electronegativity and atomic size .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility Appearance Molecular Weight
This compound Soluble in CH₂Cl₂, n-hexane Lemon-yellow powder 375.17
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid Soluble in DMSO, methanol White to beige 269.05
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid Slightly soluble in chloroform Solid 283.07

Key Observations :

  • The ester derivative (title compound) shows higher lipophilicity than carboxylic acid analogs, enhancing membrane permeability .
  • Bromine’s presence increases molecular weight and density, influencing melting points and thermal stability .
Antiproliferative Effects:

Halogenated coumarins, including 6-bromo derivatives, demonstrate significant antiproliferative activity. For example, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate () inhibits cancer cell proliferation by targeting microtubule assembly . The title compound’s 4-methoxyphenyl group may further enhance bioactivity through π-π stacking interactions with cellular receptors .

Antimicrobial Activity:

Coumarins with electron-withdrawing groups (e.g., Br, Cl) exhibit enhanced antimicrobial properties. The crystal structure of the title compound reveals intermolecular C–H⋯O interactions, which may stabilize ligand-enzyme binding .

Biological Activity

4-Methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 313251-12-6) is a synthetic organic compound belonging to the chromene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Chromenes are known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrO4C_{16}H_{16}BrO_4, with a molecular weight of approximately 366.21 g/mol. The compound features a methoxy group, which may enhance its biological activity compared to other chromene derivatives.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various microorganisms, including bacteria and fungi. The mechanism often involves the inhibition of microbial growth through interference with cellular processes.

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
4-Methoxyphenyl 6-bromo...E. coli32 µg/mL
Ethyl 6-bromo-2-oxo...S. aureus16 µg/mL
Methyl 6-bromo-4-oxo...C. albicans64 µg/mL

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell metabolism.

Case Study: In Vitro Anticancer Activity
A study evaluated the effects of the compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. For example, it may inhibit enzymes involved in the cell cycle or apoptosis pathways, leading to reduced tumor growth.

Research Findings

Recent studies highlight the pharmacological effects of chromene derivatives:

  • Anti-HIV Activity : Certain chromenes have demonstrated effectiveness against HIV by inhibiting viral replication.
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation in animal models.
  • Analgesic Properties : Research indicates potential analgesic effects, making these compounds candidates for pain management therapies.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison of Biological Activities

CompoundAntimicrobialAnticancerAnti-inflammatory
4-Methoxyphenyl 6-bromo...YesYesModerate
Ethyl 6-bromo-2-oxo...ModerateYesYes
Methyl 6-bromo-4-oxo...YesModerateYes

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